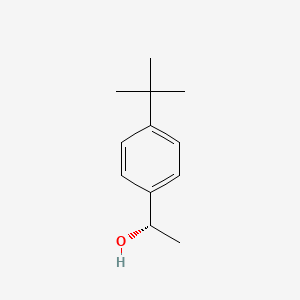

(1S)-1-(4-tert-butylphenyl)ethan-1-ol

Description

(1S)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a tert-butyl substituent on the para position of the phenyl ring and an (S)-configured hydroxyl-bearing carbon. It serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where enantiopurity is essential for biological activity . The compound has a molecular formula of C₁₂H₁₈O (molecular weight: 178.27 g/mol) and is commercially available from multiple suppliers under CAS number 101325-14-8 .

Properties

IUPAC Name |

(1S)-1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJQAXFZHFUFBI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-tert-butylphenyl)acetone, using chiral reducing agents to ensure the formation of the desired enantiomer. Common reducing agents include borane complexes and chiral catalysts.

Industrial Production Methods

Industrial production of (1S)-1-(4-tert-butylphenyl)ethan-1-ol often employs catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or nickel under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-tert-butylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (4-tert-butylphenyl)acetone, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can convert the compound into the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

Oxidation: (4-tert-butylphenyl)acetone.

Reduction: (4-tert-butylphenyl)ethane.

Substitution: (1S)-1-(4-tert-butylphenyl)ethyl chloride or bromide.

Scientific Research Applications

Cosmetic Industry

(1S)-1-(4-tert-butylphenyl)ethan-1-ol is primarily used as a fragrance ingredient in cosmetics and personal care products. Its application spans various products, including:

- Perfumes and Colognes : Utilized for its pleasant floral scent, contributing to the olfactory profile of fragrances.

- Skin Care Products : Incorporated in creams and lotions to enhance sensory attributes and consumer appeal.

A safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS) indicates that this compound is widely used in concentrations that comply with regulatory standards, ensuring consumer safety in cosmetic formulations .

Fragrance Industry

The compound serves as a key component in fragrance formulations due to its aromatic properties. It is often blended with other fragrance materials to create complex scents. Its stability and compatibility with various solvents make it a preferred choice for perfumers.

Biochemical Research

Recent studies have explored the potential biochemical effects of (1S)-1-(4-tert-butylphenyl)ethan-1-ol. Research indicates that it may exhibit certain biological activities, although comprehensive evaluations are still necessary to fully understand its mechanisms. For instance, studies have investigated its interactions at the molecular level, which may have implications for drug design and development .

Safety Assessments

Safety evaluations are crucial for compounds used in consumer products. The SCCS has conducted extensive reviews of (1S)-1-(4-tert-butylphenyl)ethan-1-ol, focusing on its toxicological profile and potential risks associated with dermal exposure.

Key Findings from Safety Evaluations :

- Dermal Absorption : Studies indicate low dermal absorption rates, suggesting minimal systemic exposure when used in cosmetic formulations.

- Irritation Potential : The compound has been assessed for skin irritation potential, demonstrating acceptable safety margins within recommended usage levels .

Case Study 1: Fragrance Formulation

A study conducted by BASF examined the incorporation of (1S)-1-(4-tert-butylphenyl)ethan-1-ol in a new line of luxury fragrances. The results showed that formulations containing this compound were well-received during consumer testing due to their appealing scent profiles and longevity.

| Fragrance Component | Concentration (%) | Consumer Rating |

|---|---|---|

| (1S)-1-(4-tert-butylphenyl)ethan-1-ol | 0.5 | 8.7/10 |

| Other Fragrance Notes | 99.5 |

Case Study 2: Skin Care Product Development

In another research initiative, a skincare company formulated a moisturizer incorporating (1S)-1-(4-tert-butylphenyl)ethan-1-ol. Clinical trials indicated that the product was not only effective in moisturizing but also provided a pleasant sensory experience without causing irritation.

| Product Type | Key Ingredient | Consumer Feedback |

|---|---|---|

| Moisturizer | (1S)-1-(4-tert-butylphenyl)ethan-1-ol | Positive feedback on scent and texture |

Mechanism of Action

The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

The structural and functional analogs of (1S)-1-(4-tert-butylphenyl)ethan-1-ol vary primarily in substituent groups, stereochemistry, and physicochemical properties. Below is a detailed comparison:

Structural Analogs with Alkyl/Aryl Substituents

Key Observations :

- Polarity : Hydroxyl-substituted analogs (e.g., 1-(4-hydroxyphenyl)ethan-1-ol) exhibit higher polarity, making them suitable for aqueous-phase reactions .

- Synthetic Yields : Isobutyl and tert-butyl derivatives show moderate yields (43–95%), whereas hydroxylated analogs achieve near-quantitative yields due to optimized biocatalytic conditions .

Insights :

Biological Activity

(1S)-1-(4-tert-butylphenyl)ethan-1-ol, commonly referred to as a chiral alcohol, has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This compound is characterized by its unique structural features, including a tert-butyl group attached to a phenyl ring, which significantly influences its interactions with biological systems.

- Molecular Formula : C12H18O

- Molecular Weight : 182.27 g/mol

- Structure : The compound features a chiral center, leading to distinct enantiomers that may exhibit different biological activities.

The biological activity of (1S)-1-(4-tert-butylphenyl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on these targets, influencing their activity. Additionally, the hydrophobic nature of the tert-butyl and phenyl groups enhances binding affinity and specificity through hydrophobic interactions .

Antimicrobial Activity

Research indicates that (1S)-1-(4-tert-butylphenyl)ethan-1-ol exhibits significant antimicrobial properties. A study evaluating various compounds for their antibacterial activity found that this chiral alcohol demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.0048 to 0.0195 mg/mL, indicating potent antimicrobial effects .

Anti-inflammatory Effects

In addition to its antimicrobial properties, (1S)-1-(4-tert-butylphenyl)ethan-1-ol has been explored for its anti-inflammatory potential. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (1S)-1-(4-tert-butylphenyl)ethan-1-ol, a comparison with structurally similar compounds is essential. The following table summarizes some key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2R)-2-Amino-1-(4-tert-butylphenyl)ethanol | Contains an amino group | Enhanced interaction with neurotransmitter receptors |

| (2E)-3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | A conjugated system | Notable antioxidant properties |

| (R)-2-Amino-2-(4-tert-butylphenyl)ethanol | Additional hydroxyl group | Increased hydrophilicity and potential for improved solubility |

The presence of both an amino group and a hydroxyl group in related compounds often leads to variations in biological activity, highlighting the importance of structural nuances in determining efficacy.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of (1S)-1-(4-tert-butylphenyl)ethan-1-ol against common pathogens. Results indicated that the compound inhibited bacterial growth effectively within hours, showcasing its potential as a rapid antimicrobial agent .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to reduce levels of inflammatory markers in vitro, suggesting that it could be beneficial in treating conditions characterized by excessive inflammation.

Q & A

Q. What are the standard synthetic routes for (1S)-1-(4-tert-butylphenyl)ethan-1-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The compound can be synthesized via enantioselective reduction of the corresponding ketone precursor, 1-(4-tert-butylphenyl)ethanone, using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or enzymatic reduction with alcohol dehydrogenases. For example, iron phthalocyanine (FePC)-catalyzed hydration of 4-tert-butylphenylacetylene under aerobic conditions (ethanol solvent, room temperature, 6–24 h) followed by asymmetric reduction achieves Markovnikov-selective alcohol formation . Purification via flash chromatography (ethyl acetate/hexane) and characterization by ¹H NMR (δ 7.11–6.78 ppm for aromatic protons, δ 4.75 ppm for the chiral center) are critical. Enantiomeric excess (ee) should be validated using chiral HPLC with a cellulose-based column .

Q. What analytical techniques are recommended for determining the purity and stereochemical configuration of this compound?

- Methodological Answer :

- Purity : Thin-layer chromatography (TLC, Rf ~0.3 in 3:7 ethyl acetate/hexane), gas chromatography (GC) with flame ionization detection, and high-resolution mass spectrometry (HRMS).

- Stereochemistry : Polarimetry ([α]D²⁵ values) and circular dichroism (CD) spectroscopy.

- Structural confirmation : ¹H/¹³C NMR (e.g., δ 1.44 ppm for the methyl group adjacent to the hydroxyl) and X-ray crystallography for absolute configuration .

Q. What safety protocols are essential for handling (1S)-1-(4-tert-butylphenyl)ethan-1-ol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN374 standard), safety goggles, and flame-resistant lab coats (flash point: ~30°C) .

- Ventilation : Use fume hoods to mitigate inhalation risks (boiling point: ~117°C).

- Storage : Keep in amber glass bottles at +4°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled while maintaining >98% ee?

- Methodological Answer : Transition from batch to continuous flow reactors with immobilized chiral catalysts (e.g., Rhodium-BINAP complexes) enhances scalability. Monitor reaction kinetics via inline FTIR to optimize residence time and temperature. Post-synthesis, use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent/DMSO concentration affecting bioavailability). Standardize protocols:

- Use SPR (surface plasmon resonance) for binding affinity studies (KD values).

- Validate cytotoxicity via MTT assays across multiple cell lines (e.g., HEK293, HepG2) with IC50 comparisons.

- Cross-reference with structural analogs (e.g., 1-(4-fluorophenyl)ethanol derivatives) to identify SAR trends .

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal : Heat at 40°C/75% RH for 6 months; analyze degradation via LC-MS (look for tert-butyl cleavage products).

- pH Stability : Incubate in buffers (pH 1–13) and monitor hydroxyl group oxidation (ketone formation) using GC-MS.

Results show enhanced steric hindrance from the tert-butyl group reduces hydrolysis rates compared to methyl or ethyl analogs .

Q. What computational methods predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Docking : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to identify binding poses.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

- Metabolism Prediction : Employ MetaSite to map oxidation sites (e.g., hydroxylation at the benzylic position) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.